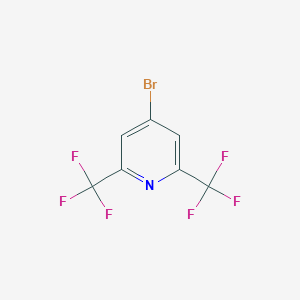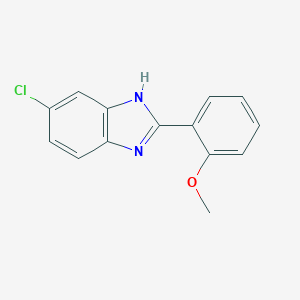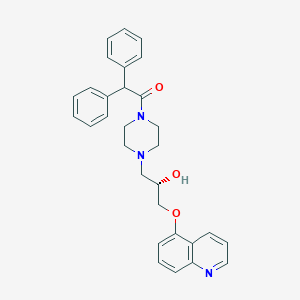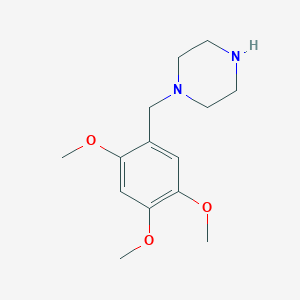![molecular formula C13H17N3O3 B186020 1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one CAS No. 6212-10-8](/img/structure/B186020.png)
1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one, also known as 4-NPP, is a chemical compound that is widely used in scientific research. It belongs to the class of piperazine derivatives and is used as a precursor in the synthesis of various other compounds.
Mécanisme D'action
The mechanism of action of 1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one is not fully understood, but it is believed to act as a serotonin and dopamine transporter inhibitor. It is also believed to have an affinity for the histamine H1 receptor and the α1-adrenergic receptor. The compound has been shown to have anxiolytic and antidepressant effects in animal studies.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one are not fully understood, but it has been shown to have anxiolytic and antidepressant effects in animal studies. The compound has also been shown to have antihistamine and antipsychotic effects. It has been reported to decrease the levels of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one is a useful compound for laboratory experiments due to its ability to act as a precursor in the synthesis of various other compounds. It is relatively easy to synthesize and can be obtained in high purity through recrystallization. However, the compound is toxic and should be handled with care. It should only be used in a well-ventilated area and appropriate personal protective equipment should be worn.
Orientations Futures
There are several future directions for the use of 1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one in scientific research. One direction is the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is the study of the compound's effects on neurotransmitter systems in the brain. The compound's potential as an anxiolytic and antidepressant agent should also be further explored. Additionally, the compound's toxicity should be further investigated to ensure safe handling in laboratory settings.
Conclusion:
In conclusion, 1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one is a useful compound for scientific research due to its ability to act as a precursor in the synthesis of various other compounds. It has been shown to have anxiolytic and antidepressant effects in animal studies and has potential for the development of new drugs for the treatment of various diseases. However, the compound is toxic and should be handled with care. Further research is needed to fully understand the compound's mechanism of action and potential future applications.
Méthodes De Synthèse
The synthesis of 1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one can be achieved through several methods, but the most commonly used method is the reaction of 4-nitroaniline with 1-benzylpiperazine in the presence of acetic anhydride and acetic acid. The resulting intermediate is then reacted with propionyl chloride to yield 1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one. The purity of the compound can be increased through recrystallization using solvents such as ethanol or acetone.
Applications De Recherche Scientifique
1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one is widely used in scientific research as a precursor in the synthesis of various other compounds such as antidepressants, antipsychotics, and antihistamines. It is also used in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound is used in the pharmaceutical industry as a starting material for the synthesis of various active pharmaceutical ingredients.
Propriétés
Numéro CAS |
6212-10-8 |
|---|---|
Nom du produit |
1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one |
Formule moléculaire |
C13H17N3O3 |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C13H17N3O3/c1-2-13(17)15-9-7-14(8-10-15)11-3-5-12(6-4-11)16(18)19/h3-6H,2,7-10H2,1H3 |
Clé InChI |
BFJUQMBGFYEDMF-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde](/img/structure/B185963.png)
